molecular formula C13H8Cl2INO B11713805 2,4-dichloro-N-(2-iodophenyl)benzamide

2,4-dichloro-N-(2-iodophenyl)benzamide

Cat. No.: B11713805
M. Wt: 392.02 g/mol
InChI Key: LLEIXLWJRBEBND-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-iodophenyl)benzamide is an organic compound with the molecular formula C13H8Cl2INO It is a derivative of benzamide, characterized by the presence of two chlorine atoms and one iodine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-iodophenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-iodoaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-iodophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups.

    Oxidation and Reduction: Products include quinones or amines.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

2,4-dichloro-N-(2-iodophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-iodophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(4-iodophenyl)benzamide
  • 2,4-dichloro-N-(2-bromophenyl)benzamide
  • 2,4-dichloro-N-(2-fluorophenyl)benzamide

Uniqueness

2,4-dichloro-N-(2-iodophenyl)benzamide is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity. The iodine atom, in particular, allows for specific coupling reactions that are not possible with other halogens .

Properties

Molecular Formula

C13H8Cl2INO

Molecular Weight

392.02 g/mol

IUPAC Name

2,4-dichloro-N-(2-iodophenyl)benzamide

InChI

InChI=1S/C13H8Cl2INO/c14-8-5-6-9(10(15)7-8)13(18)17-12-4-2-1-3-11(12)16/h1-7H,(H,17,18)

InChI Key

LLEIXLWJRBEBND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)I

Origin of Product

United States

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